2-Amino-1-pyrazin-2-yl-ethanone hydrochloride
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Overview
Description
2-Amino-1-pyrazin-2-yl-ethanone hydrochloride is a chemical compound with the molecular formula C6H8ClN3O and a molecular weight of 173.04 g/mol . It is a hydrochloride salt form of 2-amino-1-pyrazin-2-yl-ethanone, which is a pyrazine derivative. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-pyrazin-2-yl-ethanone hydrochloride typically involves the reaction of pyrazine derivatives with appropriate amines under controlled conditions. One common method involves the reaction of 2-chloropyrazine with ethylamine, followed by hydrolysis and subsequent treatment with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-pyrazin-2-yl-ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazine derivatives .
Scientific Research Applications
2-Amino-1-pyrazin-2-yl-ethanone hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-1-pyrazin-2-yl-ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(pyrazin-2-yl)ethan-1-one dihydrochloride: A similar compound with two hydrochloride groups.
2-Chloropyrazine: A precursor in the synthesis of 2-Amino-1-pyrazin-2-yl-ethanone hydrochloride.
Ethylamine: Another related compound used in the synthesis process
Uniqueness
This compound is unique due to its specific structure and properties, which make it suitable for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .
Properties
Molecular Formula |
C6H8ClN3O |
---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
2-amino-1-pyrazin-2-ylethanone;hydrochloride |
InChI |
InChI=1S/C6H7N3O.ClH/c7-3-6(10)5-4-8-1-2-9-5;/h1-2,4H,3,7H2;1H |
InChI Key |
LNZUMCPSXSCZMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)CN.Cl |
Origin of Product |
United States |
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